molecular formula C11H8ClN3O4 B5739283 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide

4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide

Cat. No. B5739283
M. Wt: 281.65 g/mol
InChI Key: NCERZRLAIWVVMF-UHFFFAOYSA-N
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Description

4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide is a compound that has gained significant attention in the scientific community due to its potential for use in biochemical research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide involves the inhibition of kinase activity. This compound binds to the ATP binding site of kinases and prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide have been studied extensively. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in lab experiments is its specificity for kinases. This compound has been shown to inhibit the activity of various kinases, making it a useful tool for studying kinase signaling pathways. However, one limitation of this compound is its potential toxicity. High concentrations of 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide have been shown to be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide. One direction is the exploration of its potential as a cancer treatment. This compound has shown promise in inhibiting the growth of cancer cells, and further research may lead to the development of new cancer therapies. Another direction is the exploration of its potential as a tool for studying kinase signaling pathways. This compound has been shown to inhibit the activity of various kinases, and further research may lead to a better understanding of kinase signaling in various diseases. Finally, future research may focus on developing new synthesis methods for 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide can be achieved using a variety of methods. One such method involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base. Another method involves the reaction of 4-chloro-2-nitrobenzoic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling agent. Both methods have been shown to yield high purity products.

Scientific Research Applications

4-chloro-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been used extensively in scientific research due to its potential as a kinase inhibitor. This compound has been shown to inhibit the activity of various kinases, including Akt, which is involved in cell proliferation and survival. As a result, this compound has been explored as a potential treatment for cancer and other diseases that involve abnormal kinase activity.

properties

IUPAC Name

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-3-2-7(12)5-9(8)15(17)18/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCERZRLAIWVVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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